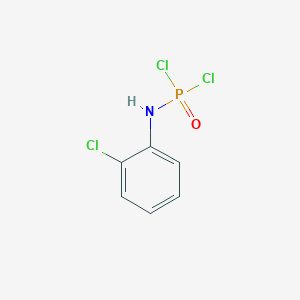![molecular formula C8H12N2O3 B12837329 3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester](/img/structure/B12837329.png)
3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester typically involves the cyclocondensation of arylamidoximes with aldehydes. One common method involves the use of manganese dioxide as an oxidizing agent to convert 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole to the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of the oxadiazole ring to other functional groups.
Reduction: Reduction of the oxadiazole ring to form dihydro-oxadiazoles.
Substitution: Nucleophilic or electrophilic substitution reactions on the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in an organic solvent such as tetrahydrofuran (THF) under reflux conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles or electrophiles in the presence of a suitable base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the oxadiazole ring.
Aplicaciones Científicas De Investigación
3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-infective agent, showing activity against bacteria, viruses, and parasites.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Industrial Chemistry:
Mecanismo De Acción
The mechanism of action of 3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways and targets involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Used in medicinal chemistry for its bioactive properties.
Uniqueness
3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H12N2O3 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
ethyl 3-propyl-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C8H12N2O3/c1-3-5-6-9-7(13-10-6)8(11)12-4-2/h3-5H2,1-2H3 |
Clave InChI |
CDAASYWTBRYRNY-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NOC(=N1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride](/img/structure/B12837248.png)




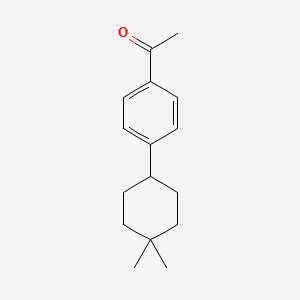
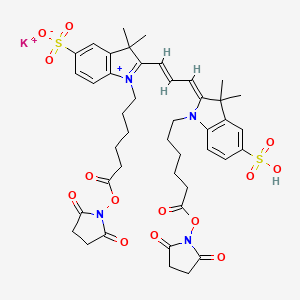

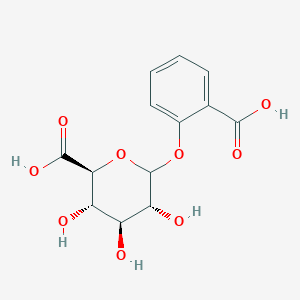
![[(1R)-2-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-3-en-1-yl] 2,2-diphenylacetate](/img/structure/B12837298.png)
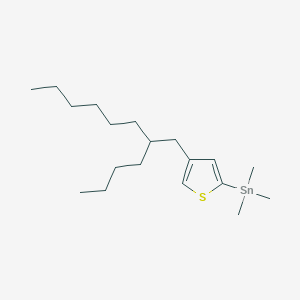
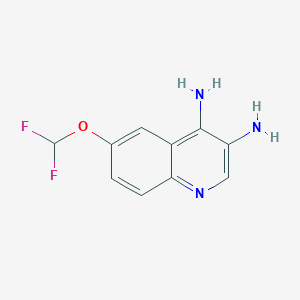
![(1R,3aR,4aR,8aR,9S,9aR)-1-Methyl-3-Oxodecahydro-3H-Spiro[Naphtho[2,3-c]Furan-6,2'-[1,3]Dioxolane]-9-](/img/structure/B12837308.png)
